An In-Depth Technical Guide to 5-Amino-2-mercaptobenzimidazole
An In-Depth Technical Guide to 5-Amino-2-mercaptobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2-mercaptobenzimidazole (5-AMB) is a versatile heterocyclic compound featuring a benzimidazole (B57391) core with amino and thiol functionalities. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and diverse applications, with a focus on its roles in corrosion inhibition, nanotechnology, and biomedicine. Detailed experimental protocols for its synthesis and key applications are presented, alongside a summary of its quantitative data. Furthermore, this document illustrates key experimental workflows and reaction mechanisms through structured diagrams to facilitate a deeper understanding of its utility in research and development.
Chemical and Physical Properties
5-Amino-2-mercaptobenzimidazole is an off-white to light brown crystalline powder. Its core structure, a fusion of benzene (B151609) and imidazole (B134444) rings, along with its reactive amino and thiol groups, underpins its diverse chemical reactivity and wide-ranging applications.
Chemical Identifiers and Molecular Structure
| Property | Value |
| IUPAC Name | 5-amino-1,3-dihydro-2H-benzimidazole-2-thione |
| CAS Number | 2818-66-8 |
| Molecular Formula | C₇H₇N₃S |
| Molecular Weight | 165.22 g/mol |
| Canonical SMILES | C1=CC2=C(C=C1N)NC(=S)N2 |
| InChI Key | BXDMTLVCACMNJO-UHFFFAOYSA-N |
Physical Properties
| Property | Value | Source |
| Melting Point | 240-244 °C | |
| Appearance | Off-white to light brown solid | [1] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1] |
Spectral Data
| Technique | Data |
| ¹H-NMR (DMSO-d₆) | δ: 4.98 (br. s, 2H, -NH₂), 6.40-6.43 (m, 2H, Ar-H), 6.81-6.85 (d, J=9.0 Hz, 1H, Ar-H), 12.06 (br. s, 1H, -NH)[1] |
| ¹³C-NMR (DMSO-d₆) | δ: 165.9 (C=S), 144.9, 133.4, 123.6, 109.8, 94.4 (Ar-C)[1] |
| IR (KBr, cm⁻¹) | 3362, 3295, 3173 (-NH₂ and -NH stretching), 1637, 1622, 1507 (C=C and C=N stretching)[1] |
Synthesis of 5-Amino-2-mercaptobenzimidazole
The most common synthetic route to 5-Amino-2-mercaptobenzimidazole involves the reduction of its nitro precursor, 2-mercapto-5-nitrobenzimidazole (B1230712).
Experimental Protocol: Reduction of 2-Mercapto-5-nitrobenzimidazole[2]
Materials:
-
2-Mercapto-5-nitrobenzimidazole
-
Iron fillings
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Celite
Procedure:
-
A mixture of 2-mercapto-5-nitrobenzimidazole (10.0 g), iron fillings (8.0 g), ethanol (80 mL), and water (10 mL) is placed in a round-bottom flask and refluxed.
-
Concentrated HCl (1.2 mL) is added dropwise over approximately 12 minutes to the refluxing mixture.
-
The resulting dark brown mixture is refluxed for an additional 1.5 hours.
-
The reaction mixture is then cooled in an ice bath and neutralized to pH 7.0 with a saturated sodium bicarbonate solution.
-
The mixture is diluted with ethanol (50 mL), slurried with celite (0.82 g), and filtered through a bed of celite.
-
The filter cake is washed with ethanol (3 x 100 mL).
-
The combined filtrate is concentrated under reduced pressure to yield a light brown solid.
-
The crude product is crystallized from hot water to afford 5-Amino-2-mercaptobenzimidazole as a light brown solid.
Applications in Research and Development
5-Amino-2-mercaptobenzimidazole has demonstrated significant potential in several scientific and industrial fields due to its unique molecular structure.
Corrosion Inhibition
5-AMB is an effective corrosion inhibitor for various metals, including copper and steel.[2][3] It forms a protective self-assembled monolayer on the metal surface, mitigating corrosion. The inhibition mechanism involves the adsorption of the molecule onto the metal surface through the sulfur and nitrogen atoms, which act as active centers.[2][3]
Materials:
-
Copper foil (99.99% purity)
-
Ethanol
-
5-Amino-2-mercaptobenzimidazole
-
3 wt.% aqueous NaCl solution
-
Deionized water
-
Nitrogen gas
Procedure:
-
Sample Preparation: Copper foils are cut into 1 cm x 1 cm samples.
-
Formation of Adsorbed Layer: The copper samples are immersed overnight in a 1 mM ethanolic solution of 5-Amino-2-mercaptobenzimidazole.
-
Rinsing and Drying: After immersion, the samples are briefly rinsed with deionized water and pure ethanol, and then dried under a stream of nitrogen gas.
-
Electrochemical Measurements: The inhibitor-coated copper samples are then subjected to electrochemical measurements (e.g., potentiodynamic polarization, electrochemical impedance spectroscopy) in a 3 wt.% aqueous NaCl solution to evaluate the corrosion inhibition efficiency.
Nanotechnology: Functionalization of Gold Nanoparticles
The thiol group in 5-AMB allows for its strong covalent attachment to the surface of gold nanoparticles (AuNPs), enabling their functionalization for various applications, including as antimicrobial agents.
A one-pot synthesis method can be employed for the preparation of 5-AMB functionalized gold nanoparticles.
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄) solution
-
5-Amino-2-mercaptobenzimidazole solution
-
Deionized water
Procedure:
-
Prepare aqueous solutions of HAuCl₄ and 5-Amino-2-mercaptobenzimidazole.
-
In a typical synthesis, an aqueous solution of 5-Amino-2-mercaptobenzimidazole is added to an aqueous solution of HAuCl₄ under vigorous stirring.
-
The reaction mixture is stirred for a specified period, during which the gold salt is reduced by the thiol group of 5-AMB, leading to the formation of functionalized gold nanoparticles.
-
The formation of the nanoparticles can be monitored by observing the color change of the solution and can be further characterized by UV-Vis spectroscopy and transmission electron microscopy (TEM).
Biomedical Applications
While 5-AMB itself has limited antimicrobial activity, its functionalization onto gold nanoparticles significantly enhances its efficacy. These functionalized nanoparticles have shown potent antibacterial activity against various bacterial strains.
| Compound/Nanoparticle | Minimum Inhibitory Concentration (MIC) |
| 5-Amino-2-mercaptobenzimidazole | >128 µg/mL |
| Gold Nanoparticles | >256 µg/mL |
| 5-AMB Functionalized AuNPs | ~2 µg/mL |
Benzimidazole derivatives are known to be effective enzyme inhibitors. While direct studies on 5-AMB are limited, its derivatives have shown potent inhibitory activity against enzymes like tyrosinase and α-glucosidase.[4][5] For instance, Schiff base derivatives of 5-amino-1H-benzo[d]imidazole-2(3H)-thione have demonstrated significant tyrosinase inhibitory activity with IC₅₀ values in the nanomolar to low micromolar range.[4] This suggests that 5-AMB is a valuable scaffold for designing potent enzyme inhibitors.
The proposed mechanism for tyrosinase inhibition by mercaptobenzimidazole derivatives involves the chelation of the copper ions in the active site of the enzyme by the sulfur and nitrogen atoms of the inhibitor.[6]
References
- 1. 5-Amino-2-benzimidazolethiol synthesis - chemicalbook [chemicalbook.com]
- 2. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 3. researchgate.net [researchgate.net]
- 4. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Methoxy-2-mercaptobenzimidazole as an efficient inhibitor on tyrosinase: Inhibitory activity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
